1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(7-Bromoquinolin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that features a quinoline ring substituted with a bromine atom at the 7th position and a piperidine ring attached to a carboxamide group
Mechanism of Action
Target of Action
For instance, quinoline derivatives have been found to play a major role in medicinal chemistry , while piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
A compound with a similar structure, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been identified as a potent and orally bioavailable inhibitor of protein kinase b (pkb) . This suggests that 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide might also interact with its targets in a similar manner.
Biochemical Pathways
It’s known that protein kinase b (pkb), a potential target of similar compounds, plays a crucial role in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway regulates cell proliferation and survival, and its deregulation is frequently observed in cancer .
Pharmacokinetics
A structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been reported to be orally bioavailable , suggesting that this compound might have similar properties.
Result of Action
A structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been reported to strongly inhibit the growth of human tumor xenografts in nude mice , suggesting that this compound might have similar effects.
Preparation Methods
The synthesis of 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Piperidine Introduction: The brominated quinoline is reacted with piperidine in the presence of a suitable base to form the desired piperidine-quinoline intermediate.
Carboxamide Formation: Finally, the intermediate is converted to the carboxamide derivative using reagents such as isocyanates or carbamoyl chlorides.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
1-(7-Bromoquinolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7-Bromoquinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Pharmaceutical Research: It is investigated for its potential as a lead compound in drug discovery programs.
Industrial Applications: The compound’s derivatives are explored for their use in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
1-(7-Bromoquinolin-2-yl)piperidine-4-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different biological activities.
Piperidine-quinoline Hybrids: Other compounds combining piperidine and quinoline moieties with varying substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-12-3-1-10-2-4-14(18-13(10)9-12)19-7-5-11(6-8-19)15(17)20/h1-4,9,11H,5-8H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYVSSNAMKUGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC(=C3)Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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